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molecular formula C15H22Si B8700898 ((4-(tert-Butyl)phenyl)ethynyl)trimethylsilane

((4-(tert-Butyl)phenyl)ethynyl)trimethylsilane

Cat. No. B8700898
M. Wt: 230.42 g/mol
InChI Key: FXFJSCFFKOYWCH-UHFFFAOYSA-N
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Patent
US05414007

Procedure details

To a stirred solution of 1.44 g (6.23 mmol) of trimethylsilyl (4-tert-butyl)phenylethyne (Compound 21) in 5 ml of isopropanol was added 10 ml of 1N aqueous KOH and the mixture then stirred at room temperature for 6.5 hours. The isopropanol was removed under vacuum and the residue extracted with ether. The ether extract was washed with dilute HCl until the washings were acidic. The ether solution was then successively washed with water, saturated NaCl and NaHCO3 solutions and then dried (MgSO4). Solvent was then removed in-vacuo to give the title compound as a colorless oil. PMR (CDCl3): & 1.34 (9H, s), 3.05 (1H, s), 7.37 (2H, d, J~8.2 Hz), 7.46 (2H, d, J~8.2 Hz).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:9][CH:8]=1)(C)C.[OH-].[K+]>C(O)(C)C>[C:13]([C:10]1[CH:9]=[CH:8][C:7]([C:6]#[CH:5])=[CH:12][CH:11]=1)([CH3:16])([CH3:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(C=C1)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(C=C1)C(C)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture then stirred at room temperature for 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isopropanol was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with dilute HCl until the washings
WASH
Type
WASH
Details
The ether solution was then successively washed with water, saturated NaCl and NaHCO3 solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was then removed in-vacuo

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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